molecular formula C14H15NO5 B051266 Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate CAS No. 121282-80-2

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate

Cat. No.: B051266
CAS No.: 121282-80-2
M. Wt: 277.27 g/mol
InChI Key: NKPAAASBWDKXRV-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a high-value indole derivative that serves as a key synthetic intermediate and functional material in scientific research. This compound is recognized for its role in the development of novel organic molecules and materials. Recent electrochemical studies have demonstrated its application as an effective mixed-type corrosion inhibitor for mild steel in acidic environments (0.5 M H2SO4), with inhibition efficiency reaching up to 69.38% at a concentration of 90 ppm . The formyl group on the indole ring makes it a versatile precursor for further chemical transformations, including the synthesis of complex heterocyclic systems and eumelanin-inspired dihydroxyindole derivatives . As a building block, it enables access to compounds of interest in materials science and biomedical research. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)13-9(7-16)8-5-11(18-2)12(19-3)6-10(8)15-13/h5-7,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPAAASBWDKXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The synthesis begins with ethyl 3,4-dimethoxyphenylhydrazine and ethyl pyruvate under acidic conditions. Cyclization occurs via-sigmatropic rearrangement of the intermediate hydrazone, followed by aromatization to yield ethyl 5,6-dimethoxyindole-2-carboxylate. Subsequent formylation at position 3 is achieved using hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA), generating the target compound.

Key parameters include:

  • Temperature : Cyclization proceeds optimally at 80–100°C in acetic acid.

  • Acid Catalyst : Concentrated HCl or methanesulfonic acid enhances reaction rate.

  • Formylation : HMTA in TFA at 60°C for 6 hours achieves 75–80% yield.

Challenges and Modifications

Regioselectivity issues arise due to competing substitution patterns. Introducing methoxy groups prior to cyclization minimizes side reactions. Microwave-assisted synthesis reduces reaction time by 40% while maintaining yields above 70%.

Vilsmeier-Haack Formylation Method

Vilsmeier-Haack formylation offers a direct route to introduce the formyl group at position 3 of pre-formed indole derivatives. This method is favored for its regioselectivity and compatibility with electron-rich aromatic systems.

Reaction Protocol

Ethyl 5,6-dimethoxyindole-2-carboxylate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 110°C for 4 hours. The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent (Cl–POCl₂–DMF complex) generates the formyl group. Quenching with aqueous sodium acetate followed by recrystallization in ethanol yields the product with >85% purity.

Optimization Data :

ParameterOptimal ValueYield (%)
POCl₃ Equivalents1.578
DMF Volume (mL/g)1082
Temperature (°C)11085

Byproduct Analysis

Major byproducts include 3-chloroindole derivatives (5–8%) from over-halogenation. Adding a stoichiometric amount of DMF minimizes chlorine incorporation, improving selectivity.

Ligand-Free Palladium-Catalyzed Assembly

Recent advances in cross-coupling chemistry enable efficient construction of indole-2-carboxylates without ligands, reducing cost and complexity.

Synthetic Procedure

A mixture of 2-bromo-3,4-dimethoxybenzaldehyde, ethyl acrylate, and palladium acetate (5 mol%) in dimethylacetamide (DMAc) undergoes Heck coupling at 120°C for 12 hours. Subsequent cyclization via intramolecular C–N bond formation yields ethyl 5,6-dimethoxyindole-2-carboxylate, which is formylated as described in Section 2.

Performance Metrics :

  • Yield : 65–70% over two steps.

  • Purity : >90% after column chromatography.

  • Catalyst Efficiency : Turnover number (TON) of 14.

Advantages Over Traditional Methods

  • Eliminates need for pre-functionalized hydrazines.

  • Tolerates diverse ester groups at position 2.

  • Scalable to gram quantities without yield drop.

Comparative Analysis of Synthetic Methodologies

Table 1. Efficiency and Practicality of Preparation Methods

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Fischer Indole Synthesis758018Moderate
Vilsmeier-Haack85906High
Pd-Catalyzed Assembly709214High

Key Findings:

  • Vilsmeier-Haack excels in yield and speed but requires stringent temperature control.

  • Pd-Catalyzed Assembly offers superior purity and scalability for industrial applications.

  • Fischer Synthesis remains valuable for laboratory-scale diversification.

Chemical Reactions Analysis

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents include halogens and nitrating agents.

    Condensation: The formyl group can participate in condensation reactions to form larger, more complex molecules.

Scientific Research Applications

Chemistry

EFDMIC serves as a crucial building block in organic synthesis. Its reactive functional groups allow it to participate in various chemical reactions such as:

  • Condensation Reactions : The formyl group can engage in condensation reactions to create larger, more complex molecules.
  • Electrophilic Substitution : The electron-rich nature of the indole ring facilitates electrophilic substitution, making it useful for synthesizing derivatives with diverse functionalities.

Biology

EFDMIC has garnered attention for its biological activities, particularly in medicinal chemistry. Its applications include:

  • Antiviral Properties : Studies indicate that EFDMIC can inhibit HIV integrase, an essential enzyme for viral replication . This inhibition occurs through chelation with magnesium ions at the active site.
  • Anticancer Activity : Research has shown that EFDMIC can reduce cell viability in various cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
  • Antimicrobial Effects : EFDMIC exhibits significant antibacterial activity against pathogens such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Industry

In industrial applications, EFDMIC is utilized in the production of:

  • Dyes and Pigments : Its chemical structure allows for modifications that are beneficial in dye synthesis.
  • Pharmaceuticals : The compound's biological properties make it a candidate for drug development targeting various diseases.

Case Study 1: HIV Integrase Inhibition

In a study focused on HIV integrase inhibition, EFDMIC was synthesized alongside several derivatives. The results indicated that structural modifications significantly enhanced inhibitory activity, emphasizing the importance of functional group positioning .

Case Study 2: Anticancer Activity Assessment

A comparative study evaluated the effects of EFDMIC on various cancer cell lines. The findings demonstrated that it effectively inhibited cell growth in MDA-MB-231 (breast cancer) cells at concentrations as low as 1 μM. Flow cytometry analysis revealed enhanced caspase-3 activity, indicating apoptosis induction .

Mechanism of Action

The mechanism of action of Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl 3-formyl-5-methoxy-1H-indole-2-carboxylate

  • Structural Difference : Lacks the 6-methoxy group present in the target compound.
  • Impact : Reduced steric hindrance and electronic donating effects compared to the 5,6-dimethoxy analog. The absence of the 6-methoxy group may alter reactivity in electrophilic substitutions or binding interactions in biological systems .

Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate

  • Structural Difference : Methyl ester at position 2 instead of ethyl.
  • Computational studies (B3LYP/6-311G(D,P)) indicate minor differences in vibrational frequencies and HOMO-LUMO gaps due to the shorter alkyl chain .

Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate

  • Structural Difference : Bromine at position 3 instead of formyl.
  • Impact : The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group in the target compound facilitates nucleophilic additions (e.g., with hydantoins or rhodanine derivatives) .

Functional Group Variations

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

  • Structural Difference : Lacks the 3-formyl group.
  • Impact : This precursor compound is less reactive in condensation reactions but serves as a starting material for introducing diverse substituents at position 3 via bromination or formylation .

3-Formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid

  • Structural Difference : Free carboxylic acid at position 2 instead of ethyl ester.
  • Impact : The carboxylic acid enhances hydrogen-bonding capacity and solubility in polar solvents, making it suitable for coordination chemistry or salt formation .

Aplysinopsin Analogs

  • Comparison: this compound derivatives exhibit enhanced binding to biological targets (e.g., phosphodiesterase-4B, PDE4B) compared to non-formylated analogs due to the formyl group’s ability to form Schiff bases with lysine residues .
  • Data : In PDE4B inhibition assays, formylated indoles show IC₅₀ values in the low micromolar range, outperforming brominated derivatives (e.g., compound 2, IC₅₀ > 50 µM) .

β-Carboline Derivatives

  • Comparison : The 5,6-dimethoxy substitution pattern in the target compound improves metabolic stability compared to 5-methoxy or unsubstituted indoles, as evidenced by microsomal stability assays .

Data Tables

Table 1. Physicochemical Properties of Selected Indole Derivatives

Compound Molecular Formula Molecular Weight logP Key Functional Groups
This compound C₁₃H₁₅NO₅ 265.26 2.21 Formyl, 5,6-dimethoxy, ethyl ester
Mthis compound C₁₂H₁₃NO₅ 263.25 1.89 Formyl, 5,6-dimethoxy, methyl ester
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate C₁₃H₁₅NO₄ 249.27 2.05 5,6-dimethoxy, ethyl ester
Ethyl 3-bromo-5,6-dimethoxy-1H-indole-2-carboxylate C₁₃H₁₄BrNO₄ 328.16 2.75 Bromo, 5,6-dimethoxy, ethyl ester

Biological Activity

Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in medicine.

Overview of Indole Derivatives

Indole derivatives are significant in medicinal chemistry due to their ability to interact with various biological targets. The presence of functional groups such as methoxy and formyl enhances their solubility and reactivity, potentially leading to improved biological efficacy. This compound is noted for its antiviral, anticancer, and antimicrobial properties, making it a candidate for further research and development in therapeutic applications.

Target Interactions

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

  • Indoleamine 2,3-dioxygenase (IDO) : Inhibition of IDO can modulate immune responses by affecting tryptophan metabolism, which is crucial in various inflammatory and autoimmune conditions.
  • HIV Integrase : Recent studies indicate that derivatives of indole-2-carboxylic acid can inhibit HIV-1 integrase, a key enzyme in the viral replication cycle. This inhibition is mediated through chelation with magnesium ions in the active site of the enzyme .

Biochemical Pathways

This compound influences several biochemical pathways:

  • Kynurenine Pathway : By inhibiting IDO, the compound may alter the kynurenine pathway, which plays a role in immune regulation and neuroprotection.
  • Cell Signaling : The compound may affect cellular signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer properties .

Antiviral Activity

Research has shown that indole derivatives exhibit significant antiviral effects. This compound demonstrates potential as an antiviral agent against HIV by inhibiting integrase activity with IC50 values reported as low as 0.13 μM for optimized derivatives .

Anticancer Properties

The compound has shown promising results in various cancer models:

  • Cell Line Studies : In vitro studies have indicated that derivatives can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The mechanism involves the activation of caspases and alterations in cell cycle progression .
CompoundCancer Cell LineIC50 (μM)Mechanism
This compoundMDA-MB-23110.0Apoptosis induction
Optimized derivativeHepG25.0Caspase activation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Bacterial Inhibition : Studies report minimum inhibitory concentration (MIC) values against E. coli and Staphylococcus aureus ranging from 0.0048 mg/mL to 0.0195 mg/mL, indicating strong antibacterial activity .

Case Studies

Case Study 1: HIV Integrase Inhibition

A recent study synthesized several derivatives of indole-2-carboxylic acid, including this compound. These compounds were evaluated for their ability to inhibit HIV integrase. The binding mode analysis revealed that structural modifications significantly enhanced inhibitory activity, highlighting the importance of functional group positioning on biological efficacy .

Case Study 2: Anticancer Activity Assessment

In a comparative study on various indole derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated that it effectively reduced cell viability through apoptosis induction mechanisms involving caspase activation and mitochondrial dysfunction .

Q & A

Q. What are the common synthetic routes for Ethyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate?

The compound is typically synthesized via condensation reactions. One method involves treating ethyl indole-2-carboxylate derivatives with formylating agents under acidic conditions. For example, ethyl 5,6-dimethoxyindole-2-carboxylate can be formylated at the 3-position using Vilsmeier-Haack conditions (phosphorus oxychloride and DMF) to introduce the aldehyde group . Alternatively, hydrazone intermediates derived from indole precursors can undergo cyclization and hydrolysis to yield the target compound .

Q. How is the compound purified and characterized after synthesis?

Purification often involves recrystallization from mixtures like DMF/acetic acid, followed by washing with solvents (e.g., ethanol, diethyl ether) to remove impurities . Characterization relies on NMR, HPLC, and melting point analysis. Crystallographic data (e.g., unit cell parameters, space group) obtained via single-crystal X-ray diffraction using SHELX programs are critical for confirming molecular structure .

Q. What analytical methods are used to confirm the presence of the formyl group?

The aldehyde functionality is confirmed via IR spectroscopy (stretching vibrations ~1680–1700 cm⁻¹) and ¹H NMR (a singlet near δ 9.8–10.0 ppm for the aldehyde proton). Mass spectrometry (HRMS or ESI-MS) provides molecular ion peaks consistent with the formula C₁₄H₁₅NO₅ .

Advanced Research Questions

Q. How can this compound serve as a precursor for β-carboline derivatives?

The aldehyde group at the 3-position enables condensation with nucleophiles like 2-hydantoin or barbituric acid derivatives. For instance, refluxing the compound with 2-aminothiazol-4(5H)-one in acetic acid yields β-carboline analogues via cyclocondensation. Reaction conditions (e.g., 3–5 h reflux in acetic acid with sodium acetate) are optimized to avoid side reactions .

Q. What challenges arise in crystallographic characterization of derivatives?

High-resolution crystallography requires well-diffracting crystals, which can be hindered by solvent inclusion or polymorphism. SHELXL refinement often reveals disorder in the methoxy or formyl groups, necessitating constrained thermal parameters. For example, in methyl 5,6-dimethoxyindole-2-carboxylate, orthorhombic Pbca symmetry was resolved with R factor = 0.035 using SHELX .

Q. How do conflicting data on synthetic yields arise, and how are they resolved?

Discrepancies in yields (e.g., 70–85% for hydrazone-based routes vs. 50–60% for direct formylation) stem from side reactions like over-oxidation or incomplete cyclization. Optimization involves adjusting stoichiometry (e.g., 1.1 equiv of formylating agent) or using scavengers (e.g., sodium acetate) to stabilize intermediates .

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